9,9-Dimethyl-9H-Fluoren

Übersicht

Beschreibung

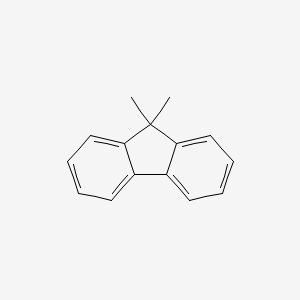

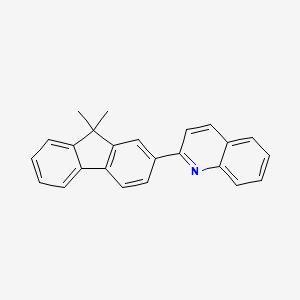

9,9-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position of the fluorene structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other electroluminescent materials .

Wissenschaftliche Forschungsanwendungen

9,9-Dimethyl-9H-fluorene has a wide range of applications in scientific research:

Biology: While its direct applications in biology are limited, derivatives of 9,9-Dimethyl-9H-fluorene are studied for their potential biological activities.

Medicine: Research is ongoing to explore the potential medicinal properties of fluorene derivatives, including their use as pharmaceutical intermediates.

Wirkmechanismus

Target of Action

The primary targets of the compound 9,9-Dimethyl-9H-fluorene are organic semiconducting polymers and hole transport for OLED devices . The compound acts as a precursor to these targets, playing a crucial role in their formation and function .

Mode of Action

It is known that the compound serves as a phosphorescent host material for oled devices . This suggests that it may interact with its targets through energy transfer processes, leading to changes in the electronic properties of the devices.

Biochemical Pathways

The downstream effects of these pathways could include the formation of conductive networks, which are essential for the operation of OLED devices .

Result of Action

The molecular and cellular effects of 9,9-Dimethyl-9H-fluorene’s action are largely unknown. This could result in changes to the conductivity, flexibility, and light-emitting properties of the polymers .

Biochemische Analyse

Biochemical Properties

9,9-Dimethyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between 9,9-Dimethyl-9H-fluorene and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of 9,9-Dimethyl-9H-fluorene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Upon binding to AhR, 9,9-Dimethyl-9H-fluorene can modulate the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 9,9-Dimethyl-9H-fluorene exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, such as cytochrome P450, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in the enzyme’s conformation, affecting its catalytic efficiency. Additionally, 9,9-Dimethyl-9H-fluorene can influence gene expression by interacting with transcription factors like the aryl hydrocarbon receptor, leading to the upregulation or downregulation of target genes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9,9-Dimethyl-9H-fluorene involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is typically carried out in an organic solvent system at a controlled temperature . This method is preferred due to its stability and environmental friendliness, as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .

Industrial Production Methods

In industrial settings, the synthesis of 9,9-Dimethyl-9H-fluorene follows similar principles but on a larger scale. The use of dimethyl carbonate as a methylating agent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

9,9-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert 9,9-Dimethyl-9H-fluorene into its corresponding ketone or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the structure of 9,9-Dimethyl-9H-fluorene, often resulting in the formation of more saturated compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9,9-dimethylfluorenone, while substitution reactions can produce halogenated or nitrated derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fluorene: The parent compound of 9,9-Dimethyl-9H-fluorene, lacking the two methyl groups at the 9th position.

9,9-Dimethyl-2-phenyl-9H-fluorene: A derivative with a phenyl group at the 2nd position, which alters its electronic properties.

9,9′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: A compound with additional carbazole groups, used in advanced OLED materials.

Uniqueness

9,9-Dimethyl-9H-fluorene is unique due to its specific structural modifications, which enhance its stability and electroluminescent properties. The presence of the two methyl groups at the 9th position significantly influences its reactivity and makes it a valuable intermediate in the synthesis of various organic electronic materials .

Eigenschaften

IUPAC Name |

9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQNDEHZACHHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196597 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4569-45-3 | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluorene, 9,9-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-FLUORENE, 9,9-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9,9-Dimethylfluorene?

A1: The molecular formula of 9,9-Dimethylfluorene is C15H14. Its molecular weight is 194.28 g/mol.

Q2: What spectroscopic data is available for characterizing 9,9-Dimethylfluorene?

A2: Researchers commonly employ techniques like UV-Vis absorption and fluorescence emission spectroscopy to characterize 9,9-Dimethylfluorene. [] These techniques provide insights into the electronic structure and optical properties of the molecule. []

Q3: Is 9,9-Dimethylfluorene compatible with common organic solvents?

A3: Yes, 9,9-Dimethylfluorene and many of its derivatives exhibit good solubility in various organic solvents, which is beneficial for solution processing techniques. [, ]

Q4: What is the thermal stability of 9,9-Dimethylfluorene and its derivatives?

A4: 9,9-Dimethylfluorene derivatives generally exhibit good thermal stability, with some withstanding temperatures exceeding 400 °C in air. [] This robust nature makes them suitable for applications requiring high thermal resistance.

Q5: How does the conformation of 9,9-Dimethylfluorene-based oligomers influence their properties?

A5: Research has shown that even slight changes in the molecular conformation of 9,9-Dimethylfluorene-based oligomers can significantly impact crystal morphologies and photophysical properties. [] This is attributed to variations in intermolecular interactions arising from different conformations.

Q6: What are the potential applications of 9,9-Dimethylfluorene in organic light-emitting diodes (OLEDs)?

A6: 9,9-Dimethylfluorene derivatives have been explored as hole-blocking materials, [] electron transporters, [] and emitters in OLEDs. [, ] They contribute to efficient blue-violet emission and can be used in combination with various hole transporting materials to enhance device performance. []

Q7: How is 9,9-Dimethylfluorene utilized in the development of organic sensitizers for solar cells?

A7: 9,9-Dimethylfluorene is incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs) as part of donor-π-acceptor systems. [, ] These systems exhibit impressive incident photon-to-current conversion efficiencies, showcasing their potential in solar energy harvesting. []

Q8: Can 9,9-Dimethylfluorene be used in the construction of metal-organic frameworks (MOFs)?

A8: Yes, researchers have successfully employed 9,9-Dimethylfluorene-2,7-dicarboxylic acid and its derivatives as building blocks for the construction of MOFs. [, , ] These MOFs exhibit intriguing structural features and properties, making them suitable for applications such as gas separation and sensing. []

Q9: How does 9,9-Dimethylfluorene contribute to the development of electrochromic materials?

A9: 9,9-Dimethylfluorene-based polyamides exhibit electrochromic properties, meaning their color can be reversibly changed by applying an electric potential. [, , ] This property makes them promising candidates for applications in displays, smart windows, and other electrochromic devices.

Q10: How is computational chemistry used to study 9,9-Dimethylfluorene and its derivatives?

A10: Computational methods, such as density functional theory (DFT) calculations, are employed to understand the electronic structure, optical properties, and charge transport characteristics of 9,9-Dimethylfluorene-based compounds. [, , ] These insights guide the design and optimization of materials with desired properties.

Q11: Has hopping theory been applied to predict charge mobility in amorphous materials containing 9,9-Dimethylfluorene?

A11: Yes, hopping theory has been successfully applied to predict charge (hole) mobility in amorphous organic materials incorporating 9,9-Dimethylfluorene units. [, ] These studies provide valuable information on the factors influencing charge transport, which is crucial for optimizing material performance in electronic devices.

Q12: Can 9,9-Dimethylfluorene be employed in carbon-sulfur cross-coupling reactions?

A12: Yes, 2,7-Dibromo-9,9-dimethylfluorene can participate in palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolates). [] This versatile reaction allows the synthesis of various di-, tri-, and tetrasulfides, expanding the scope of 9,9-Dimethylfluorene's utility in organic synthesis.

Q13: What are the products of flash vacuum pyrolysis of 9,9-Dimethylfluorene?

A13: Flash vacuum pyrolysis of 9,9-Dimethylfluorene at high temperatures primarily yields phenanthrene and dibenzofulvene. [] This process involves free-radical ring expansion and provides insights into the thermal decomposition pathways of the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)